molecular formula C14H20N2 B578498 1-Benzyl-1,7-diazaspiro[3.5]nonane CAS No. 1253654-62-4

1-Benzyl-1,7-diazaspiro[3.5]nonane

Cat. No. B578498
CAS RN: 1253654-62-4
M. Wt: 216.328
InChI Key: HVEFEAXLXBXQTO-UHFFFAOYSA-N
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Description

1-Benzyl-1,7-diazaspiro[3.5]nonane is a compound with the molecular weight of 216.33 . It is also known by the IUPAC name 7-benzyl-1,7-diazaspiro[3.5]nonane . The compound is typically stored at temperatures between 0-8 degrees Celsius . It appears as a light green liquid .


Molecular Structure Analysis

The InChI code for 1-Benzyl-1,7-diazaspiro[3.5]nonane is 1S/C14H20N2/c1-2-4-13(5-3-1)12-16-10-7-14(8-11-16)6-9-15-14/h1-5,15H,6-12H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1-Benzyl-1,7-diazaspiro[3.5]nonane has a molecular weight of 216.33 . It is a light green liquid and is typically stored at temperatures between 0-8 degrees Celsius .

Mechanism of Action

While the specific mechanism of action for 1-Benzyl-1,7-diazaspiro[3.5]nonane is not available, related compounds such as diazabicyclo[4.3.0]nonane and 2,7-diazaspiro[3.5]nonane derivatives have been evaluated as sigma receptors (SRs) ligands . These compounds were evaluated in S1R and S2R binding assays, and modeling studies were carried out to analyze the binding mode .

Safety and Hazards

The safety information for 1-Benzyl-1,7-diazaspiro[3.5]nonane is available in its Material Safety Data Sheet (MSDS) . It’s always important to refer to the MSDS for handling and safety precautions.

Future Directions

The development of diazabicyclo[4.3.0]nonane and 2,7-diazaspiro[3.5]nonane derivatives as sigma receptors (SRs) ligands is reported . These compounds could potentially be used in the treatment of various conditions, indicating a promising future direction for 1-Benzyl-1,7-diazaspiro[3.5]nonane and related compounds .

properties

IUPAC Name

1-benzyl-1,7-diazaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-13(5-3-1)12-16-11-8-14(16)6-9-15-10-7-14/h1-5,15H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEFEAXLXBXQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744498
Record name 1-Benzyl-1,7-diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1,7-diazaspiro[3.5]nonane

CAS RN

1253654-62-4
Record name 1-Benzyl-1,7-diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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